8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride
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Overview
Description
8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride is a synthetic organic compound that belongs to the class of benzothiopyran derivatives. This compound is characterized by the presence of an aminomethyl group at the 8th position of the benzothiopyran ring, which is a sulfur-containing heterocycle. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of a benzothiopyran derivative with formaldehyde and an amine. The reaction is usually carried out under reflux conditions in a solvent such as dioxane, with a catalyst like 4-dimethylaminopyridine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiopyran derivatives.
Scientific Research Applications
8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmacological agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
8-(aminomethyl)-3-aryl-7-hydroxycoumarins: These compounds share a similar aminomethyl group but differ in the core structure, which is based on coumarin rather than benzothiopyran.
6-(hydroxyethyldithio)-8-(aminomethylthio)octanoic acid: This compound has a similar aminomethyl group but features a different core structure and additional functional groups.
Uniqueness
8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride is unique due to its specific benzothiopyran core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C10H14ClNO2S |
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Molecular Weight |
247.74 g/mol |
IUPAC Name |
(1,1-dioxo-3,4-dihydro-2H-thiochromen-8-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO2S.ClH/c11-7-9-4-1-3-8-5-2-6-14(12,13)10(8)9;/h1,3-4H,2,5-7,11H2;1H |
InChI Key |
NKSXEXKORSSSKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)CN)S(=O)(=O)C1.Cl |
Origin of Product |
United States |
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